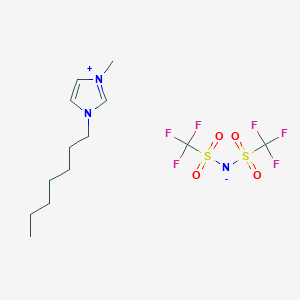

1-Heptyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide

Description

1-Heptyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide (abbreviated as [HeptMIM][Tf₂N], systematic name: 1-heptyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide) is an imidazolium-based ionic liquid (IL) with the molecular formula C₁₃H₂₁F₆N₃O₄S₂. Its structure consists of a heptyl-substituted imidazolium cation paired with the bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻) anion, a combination known for high hydrophobicity, low viscosity, and thermal stability .

Notably, [HeptMIM][Tf₂N] has been applied in the restoration of cellulose-based paper artifacts, where its hydrophobicity and mild solvation properties enable efficient deacidification, stain removal, and UV stabilization without altering paper texture or opacity . Its extended alkyl chain (heptyl group) distinguishes it from shorter-chain analogs, influencing key physicochemical properties such as viscosity, melting point, and intermolecular interactions.

Properties

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;1-heptyl-3-methylimidazol-3-ium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N2.C2F6NO4S2/c1-3-4-5-6-7-8-13-10-9-12(2)11-13;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h9-11H,3-8H2,1-2H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVQAAZONSAUQTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21F6N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Two-Step Quaternization-Metathesis Approach

The most widely documented method involves sequential quaternization of 1-methylimidazole with a heptyl halide (e.g., 1-chloroheptane) and subsequent anion exchange with lithium bis(trifluoromethylsulfonyl)imide (Li[NTf₂]).

Step 1: Formation of 1-Heptyl-3-methylimidazolium Chloride ([C₇C₁im]Cl)

1-Methylimidazole reacts with 1-chloroheptane under reflux in a polar aprotic solvent (e.g., acetonitrile) at 80–90°C for 24–48 hours. The reaction proceeds via nucleophilic substitution, yielding the imidazolium chloride intermediate:

Excess 1-chloroheptane is removed under reduced pressure, and the product is purified via repeated washing with ethyl acetate to eliminate unreacted precursors.

Step 2: Anion Exchange with Li[NTf₂]

The chloride intermediate undergoes metathesis with Li[NTf₂] in aqueous or organic media. In aqueous conditions, [C₇C₁im]Cl is mixed with Li[NTf₂] in a 1:1 molar ratio, forming a biphasic system. The hydrophobic [C₇C₁im][NTf₂] separates as the lower layer, which is extracted with dichloromethane and washed extensively with water to remove residual chloride. Organic-phase reactions (e.g., in acetonitrile) require prolonged stirring (48 hours) and subsequent solvent evaporation.

Yield and Purity:

Solvent-Free Quaternization

Recent advances emphasize solvent-free synthesis to minimize environmental impact and simplify purification. In this approach, 1-methylimidazole and 1-chloroheptane are heated directly at 50–60°C for 12–24 hours under nitrogen. The absence of solvent accelerates reaction kinetics but necessitates rigorous temperature control to prevent decomposition. Post-reaction, the crude [C₇C₁im]Cl is washed with ethyl acetate and subjected to anion exchange as described above.

Advantages:

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency by enabling rapid, uniform heating. For example, combining 1-methylimidazole and 1-chloroheptane under microwave irradiation (300 W, 100°C) reduces quaternization time to 1–2 hours. Subsequent anion exchange with Li[NTf₂] in acetonitrile under microwave conditions (30 minutes) further shortens the total synthesis time to <3 hours.

Limitations:

-

Specialized equipment required.

-

Risk of thermal degradation at elevated temperatures.

Critical Factors Influencing Synthesis

Alkyl Halide Chain Length and Reactivity

The heptyl chain’s length impacts reaction kinetics. Longer alkyl chains (e.g., heptyl vs. ethyl) exhibit slower quaternization due to steric hindrance, necessitating extended reaction times.

Solvent Selection

Purification Techniques

-

Liquid-liquid extraction: Dichloromethane or ethyl acetate removes unreacted precursors.

-

Silica gel filtration: Eliminates residual LiCl in organic-phase syntheses.

-

Vacuum drying: Critical for achieving water content <100 ppm.

Analytical Characterization

Spectroscopic Methods

Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| Melting point | -7°C | DSC |

| Density (25°C) | 1.34 g/cm³ | Pycnometer |

| Viscosity (25°C) | 450 cP | Rheometer |

| Electrochemical window | 4.2 V | Cyclic voltammetry |

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity (%) | Time (h) | Chloride Content (ppm) |

|---|---|---|---|---|

| Aqueous metathesis | 72–85 | 99.5 | 24 | <50 |

| Organic metathesis | 62–75 | 98.0 | 48 | 100–200 |

| Solvent-free | 90–97 | 99.8 | 12 | <30 |

| Microwave-assisted | 80–88 | 98.5 | 3 | <100 |

Challenges and Optimization Strategies

-

Chloride contamination: Mitigated via exhaustive washing (≥10 water washes) or using AgNO₃ to test for Cl⁻.

-

Viscosity management: Longer alkyl chains increase viscosity, complicating handling; dilution with acetonitrile during synthesis improves workability.

-

Thermal stability: Decomposition above 300°C necessitates low-temperature storage.

Chemical Reactions Analysis

Thermal Decomposition

[C₇MIM][NTf₂] exhibits thermal stability up to 300°C under inert conditions. Above this threshold, decomposition occurs via:

-

Cleavage of the NTf₂ anion : Releases volatile sulfur- and fluorine-containing compounds (e.g., SO₂, CF₃ radicals) .

-

Cation degradation : The heptyl chain undergoes pyrolysis, forming alkenes and smaller hydrocarbons.

Key thermal properties:

| Property | Value | Source |

|---|---|---|

| Melting point | -7°C | |

| Decomposition onset | 300°C | |

| Enthalpy of fusion (ΔHᶠus) | 23.5 kJ/mol (analog) |

Role in Organic Reactions

-

Enhanced reaction rates : The NTf₂ anion stabilizes charged intermediates in Diels-Alder and Friedel-Crafts reactions .

-

Hydrophobic microenvironment : The heptyl chain improves solubility of non-polar substrates, facilitating biphasic catalysis.

Electrochemical Stability

-

Wide electrochemical window : ~4.5 V, enabling use in lithium-ion batteries and supercapacitors .

-

Interfacial interactions : Weak cation-anion coordination allows high ionic conductivity (0.8–1.2 mS/cm at 25°C) .

Comparative Analysis with Analogous Ionic Liquids

Structural modifications in the imidazolium cation significantly alter reactivity:

The heptyl chain’s hydrophobicity reduces water absorption (<0.1 wt%) compared to ethyl analogs, minimizing hydrolysis side reactions .

Interaction with Molecular Solvents

Scientific Research Applications

Electrochemical Applications

1-Heptyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide has been studied for its electrochemical properties, particularly in supercapacitors and batteries. Its ionic nature allows for high ionic conductivity, making it an excellent candidate for use in energy storage devices.

- Supercapacitors : Research indicates that ionic liquids like [C7mim][Tf2N] can enhance the performance of supercapacitors by improving charge storage capacity and stability under cycling conditions.

- Electrochemical Sensors : The compound has shown promise in enhancing the sensitivity and stability of electrochemical sensors, facilitating more accurate detection of analytes in complex matrices.

Catalysis

The weakly coordinating nature of the bis(trifluoromethylsulfonyl)imide anion allows [C7mim][Tf2N] to stabilize reactive intermediates without participating directly in reactions. This property is beneficial in various catalytic processes:

- Organic Synthesis : Studies have demonstrated that [C7mim][Tf2N] can enhance reaction rates and selectivity in organic transformations, such as oxidation and hydrogenation reactions.

- Biocatalysis : This ionic liquid serves as a medium or catalyst in biochemical applications, providing an environment conducive to enzyme activity while minimizing denaturation risks.

Separation Processes

Ionic liquids are increasingly being explored for their efficacy in separation processes, particularly in extracting non-polar compounds from aqueous solutions:

- CO₂ Capture : Research has highlighted the potential of [C7mim][Tf2N] in CO₂ separation technologies. It can be used to develop hybrid absorbents that significantly improve CO₂ absorption efficiency compared to traditional solvents .

- Liquid-Liquid Extraction : The hydrophobic nature of [C7mim][Tf2N] makes it suitable for liquid-liquid extraction processes, allowing for effective separation of organic compounds from water.

Lubrication

Ionic liquids like [C7mim][Tf2N] have been investigated as lubricants due to their low volatility and thermal stability:

- Tribological Applications : Studies suggest that these ionic liquids can reduce friction and wear in mechanical systems, potentially leading to longer-lasting components and reduced maintenance needs.

Mechanism of Action

The mechanism of action of 1-Heptyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide involves its ability to stabilize various chemical species and facilitate reactions. The imidazolium cation interacts with different molecular targets, while the bis(trifluoromethylsulfonyl)imide anion provides stability and enhances solubility. These interactions enable the compound to act as an effective solvent and catalyst in various applications .

Comparison with Similar Compounds

Table 1: Thermophysical Properties of Selected Imidazolium [Tf₂N] ILs

Key Trends :

- Melting Points : Shorter chains (C₂–C₆) exhibit lower melting points due to reduced crystallinity, but chains beyond C₆ (e.g., C₈) may increase melting points slightly due to enhanced van der Waals interactions .

- Viscosity : Increases with alkyl chain length due to stronger dispersion forces and reduced cation mobility .

- Hydrophobicity : Longer chains enhance hydrophobicity, improving phase separation in applications like CO₂ absorption and paper conservation .

- Vaporization Enthalpy : Correlates positively with molar volume; longer chains require more energy for vaporization .

Molecular Interactions and Spectroscopy

Cation-anion interactions in imidazolium [Tf₂N] ILs are governed by hydrogen bonding between the C₂–H of the imidazolium ring and the [Tf₂N]⁻ oxygen atoms. Substituting the C₂ hydrogen (e.g., in 1-ethyl-2,3-dimethylimidazolium [Tf₂N]) weakens these interactions, lowering viscosity and melting points .

Infrared (IR) and Raman spectra reveal that longer alkyl chains dampen high-frequency C–H stretching modes (2800–3200 cm⁻¹), as observed in [BMIM][Tf₂N] and [HMIM][Tf₂N] . This suggests weaker hydrogen bonding in longer-chain ILs compared to [EMIM][Tf₂N] .

Toxicity and Environmental Impact

Imidazolium ILs with longer alkyl chains exhibit higher ecotoxicity. For example, [HMIM][Tf₂N] and [OMIM][Tf₂N] show greater inhibition of Vibrio fischeri than [BMIM][Tf₂N] . [HeptMIM][Tf₂N]’s heptyl chain likely places it in a higher toxicity category, necessitating careful handling in environmental applications.

Biological Activity

1-Heptyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide (HeptMIMTs) is an ionic liquid characterized by its unique structural components, which include the cation 1-heptyl-3-methylimidazolium and the anion bis(trifluoromethylsulfonyl)imide. This compound has garnered attention for its potential applications in various biochemical and electrochemical processes, although it does not exhibit direct biological activity like traditional pharmaceuticals.

Structure and Composition

- Molecular Formula : C₁₂H₁₉F₆N₃O₄S₂

- Molar Mass : 447.42 g/mol

- Melting Point : Approximately -7 °C

- Density : 1.37 g/cm³ (at 29 °C)

- Viscosity : 63.2 cP (at 25 °C)

- Electrical Conductivity : 1.73 mS/cm (at 20 °C)

Comparison with Related Ionic Liquids

| Compound Name | Cation Structure | Anion Structure | Unique Properties |

|---|---|---|---|

| 1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | Hexyl chain | Bis(trifluoromethylsulfonyl)imide | Lower viscosity than heptyl variant |

| 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | Ethyl chain | Bis(trifluoromethylsulfonyl)imide | Higher solubility in polar solvents |

General Overview

While HeptMIMTs does not possess inherent biological activity, it serves as a solvent or medium in various biochemical applications. Its unique properties, such as low volatility and high thermal stability, make it suitable for use in electrochemical sensors and as a catalyst in organic reactions.

Research Findings

Recent studies have explored the use of HeptMIMTs in various applications:

- Electrochemical Sensing : HeptMIMTs has been utilized to enhance the sensitivity and stability of electrodes in electrochemical sensors, potentially improving detection limits for various analytes.

- Paper Reconditioning : In a study focusing on the restoration of aged paper artifacts, HeptMIMTs was employed as a reconditioning agent. The ionic liquid facilitated the removal of degraded macromolecules from paper, which contributed to yellowing, thereby preserving the integrity of historical documents .

- CO2 Separation : HeptMIMTs has shown promise in hybrid materials designed for CO2 separation, indicating its utility in environmental applications aimed at reducing greenhouse gas emissions .

Case Study 1: Electrochemical Applications

A study demonstrated that incorporating HeptMIMTs into an electrochemical sensor significantly improved performance metrics compared to traditional solvents. The ionic liquid's ability to stabilize the electrode surface contributed to enhanced sensitivity.

Case Study 2: Restoration of Cultural Heritage

In experiments involving aged paper strips, treatment with HeptMIMTs resulted in measurable improvements in color retention and structural integrity post-irradiation. This study highlighted the compound's role as a potential stabilizer against UV-induced degradation .

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing and characterizing 1-Heptyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide?

- Synthesis : Typically involves a two-step process: (1) alkylation of 1-methylimidazole with heptyl bromide to form 1-heptyl-3-methylimidazolium bromide, followed by (2) anion exchange with lithium bis(trifluoromethylsulfonyl)imide (LiNTf₂) in aqueous or solvent-mediated conditions. Purification includes repeated washing with deionized water and vacuum drying at 60–80°C for 48 hours to remove residual solvents .

- Characterization : Confirm structural integrity via H/C NMR and FT-IR. Purity (>99%) is verified by HPLC, and water content is measured using Karl Fischer titration .

Q. How should researchers handle and store this ionic liquid to maintain stability?

- Storage : Keep in tightly sealed containers under inert gas (e.g., argon) to prevent moisture absorption and oxidative degradation. Store in cool (<25°C), dry, and ventilated environments. Avoid prolonged storage (>12 months) due to potential hydrolysis or thermal decomposition .

- Handling : Use in fume hoods with PPE (gloves, goggles, lab coats). Pre-dry the ionic liquid under vacuum (60°C, 24 hours) before electrochemical or spectroscopic studies to minimize water interference .

Q. What analytical techniques confirm purity and structural integrity?

- Key Methods :

- NMR Spectroscopy : Identifies cation-anion interactions and detects impurities (e.g., unreacted precursors).

- HPLC : Quantifies purity (>98%) and detects organic contaminants.

- Elemental Analysis : Validates empirical formula (C, H, N, S content) .

Advanced Research Questions

Q. How can computational models like the CPA equation of state predict the thermophysical properties of this ionic liquid?

- Methodology : Use the Cubic-Plus-Association (CPA) equation to correlate vapor pressure and liquid density data. Parameters (e.g., ion pair association strength) are derived from experimental data for analogous ILs (e.g., [C₄mim][NTf₂]). Adjust alkyl chain length (heptyl vs. shorter chains) to account for variations in hydrophobicity and viscosity .

- Example : For CO₂ solubility, combine CPA with COSMO-RS to predict Henry’s constants, validated against gravimetric or pressure-drop measurements .

Q. What experimental strategies address discrepancies in reported viscosity values?

- Key Factors :

- Purity : Trace water (<100 ppm) reduces viscosity by 10–20%. Use Karl Fischer titration to quantify moisture .

- Temperature Control : Measure viscosity via rotational rheometry at ±0.1°C precision.

- Shear Rate : Account for non-Newtonian behavior at high shear rates (>1,000 s⁻¹) .

Q. How does alkyl chain length (heptyl vs. shorter chains) affect CO₂ solubility and electrochemical performance?

- CO₂ Solubility : Longer alkyl chains (heptyl) enhance CO₂ uptake due to increased hydrophobicity. Gravimetric studies show ~20% higher solubility compared to [C₂mim][NTf₂] at 25°C .

- Electrochemical Window : Heptyl derivatives exhibit wider electrochemical windows (~4.5 V vs. Ag/Ag⁺) but higher viscosity, requiring optimization with co-solvents (e.g., propylene carbonate) for battery electrolytes .

Q. How to design electrochemical systems using this IL for energy storage?

- Supercapacitors : Utilize its high ionic conductivity (3–5 mS/cm at 25°C) and wide electrochemical window. Prepare composite electrodes with activated carbon (mass ratio 9:1) and test via cyclic voltammetry (scan rate: 10–100 mV/s) .

- Metal Deposition : Optimize pulse plating parameters (current density: 5–20 mA/cm²) to achieve uniform Zn or Al coatings in [HMIM][NTf₂]-based electrolytes .

Q. What safety protocols are critical when using this IL in high-temperature reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.